

ML-7: A Technical Guide to its Applications in Research and Drug Development

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Compound of Interest

Compound Name: **ML-7**

Cat. No.: **B1676662**

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Introduction

ML-7 is a potent, cell-permeable, and selective inhibitor of Myosin Light Chain Kinase (MLCK) [1]. It functions as a reversible, ATP-competitive inhibitor, making it a crucial tool for investigating the physiological and pathological roles of MLCK[1][2]. This technical guide provides an in-depth review of the literature on **ML-7**'s applications, focusing on its mechanism of action, its role in various signaling pathways, and its use in key experimental models. The information is intended for researchers, scientists, and drug development professionals seeking to leverage **ML-7** in their work.

Core Mechanism of Action and Selectivity

ML-7 primarily targets smooth muscle MLCK, exhibiting a high degree of selectivity. Its inhibitory effect is significantly more potent against MLCK compared to other kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC)[2][3]. This selectivity is critical for dissecting MLCK-specific cellular functions. **ML-7**'s inhibition of MLCK prevents the phosphorylation of myosin light chains (MLC), a key event in actomyosin contraction and other cellular processes[4][5].

Table 1: Inhibitory Constants (Ki) of **ML-7**

Target Kinase	Inhibitory Constant (Ki)	References
Myosin Light Chain Kinase (MLCK)	0.3 μ M (300 nM)	[1] [2] [3]
Protein Kinase A (PKA)	21 μ M	[1] [2] [3]
Protein Kinase C (PKC)	42 μ M	[1] [2] [3]

Key Signaling Pathways Modulated by ML-7

ML-7's inhibition of MLCK has profound effects on multiple signaling cascades. Understanding these pathways is essential for interpreting experimental results and designing new studies.

Smooth Muscle Contraction Pathway

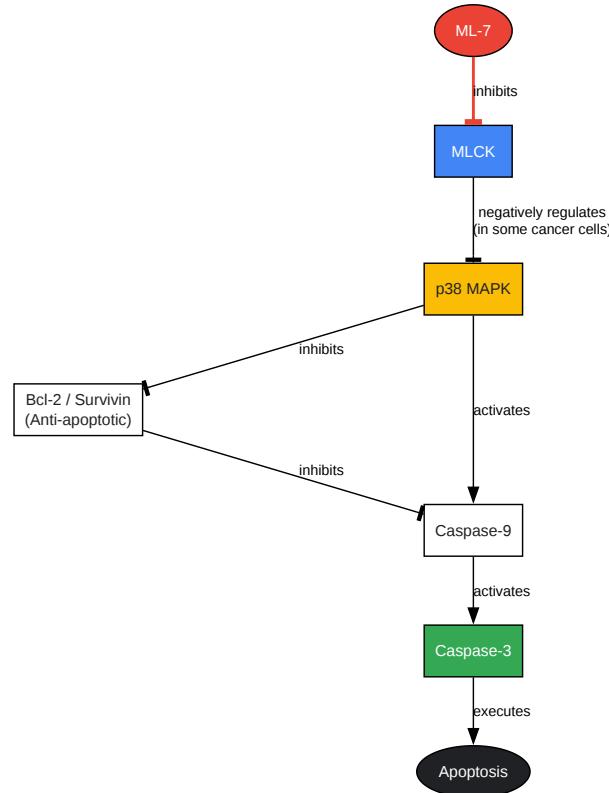
The canonical role of MLCK is in the regulation of smooth muscle contraction. An increase in intracellular calcium ($[Ca^{2+}]_i$) leads to the formation of a Ca^{2+} -calmodulin complex, which in turn activates MLCK. Activated MLCK then phosphorylates the 20 kDa regulatory light chain of myosin II (MLC20), enabling myosin to bind to actin and initiate contraction^[5]. By inhibiting MLCK, **ML-7** directly blocks this phosphorylation step, leading to smooth muscle relaxation^[5].

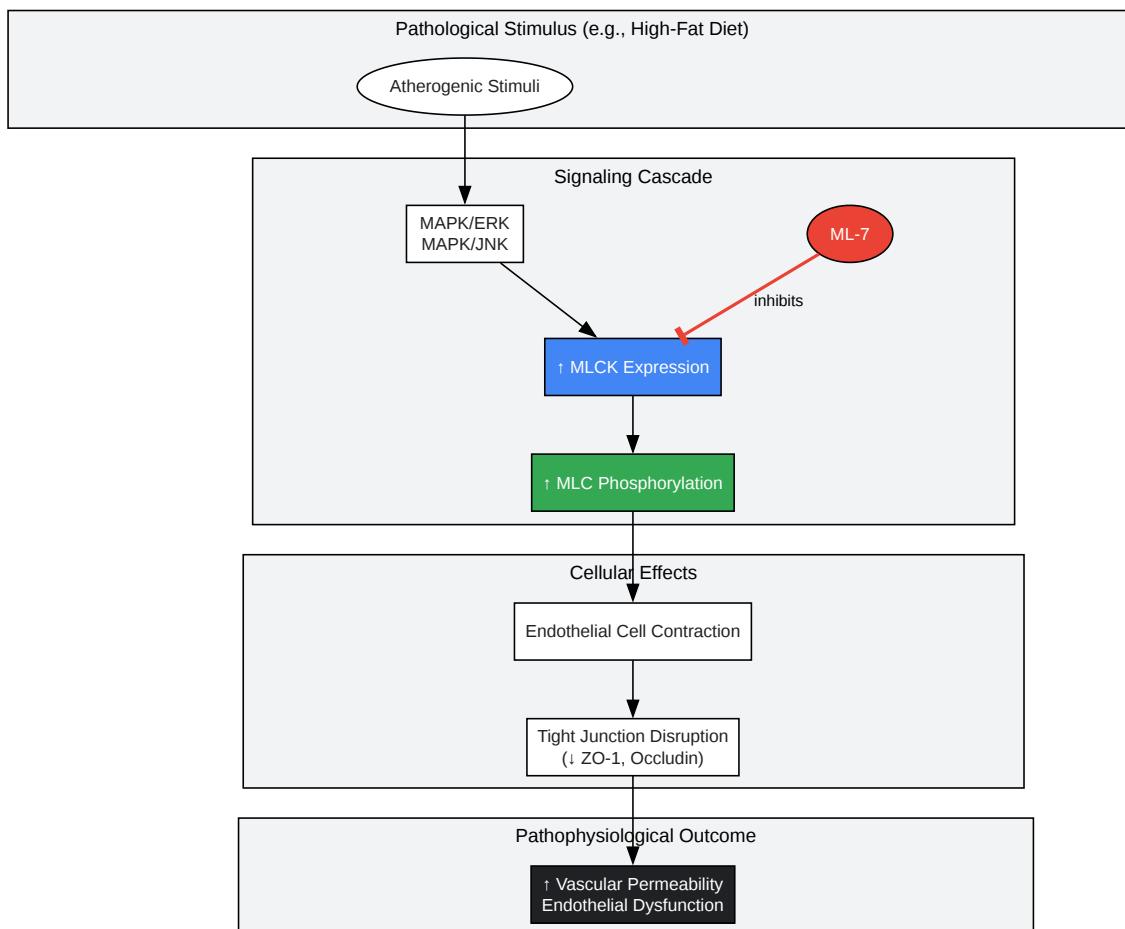
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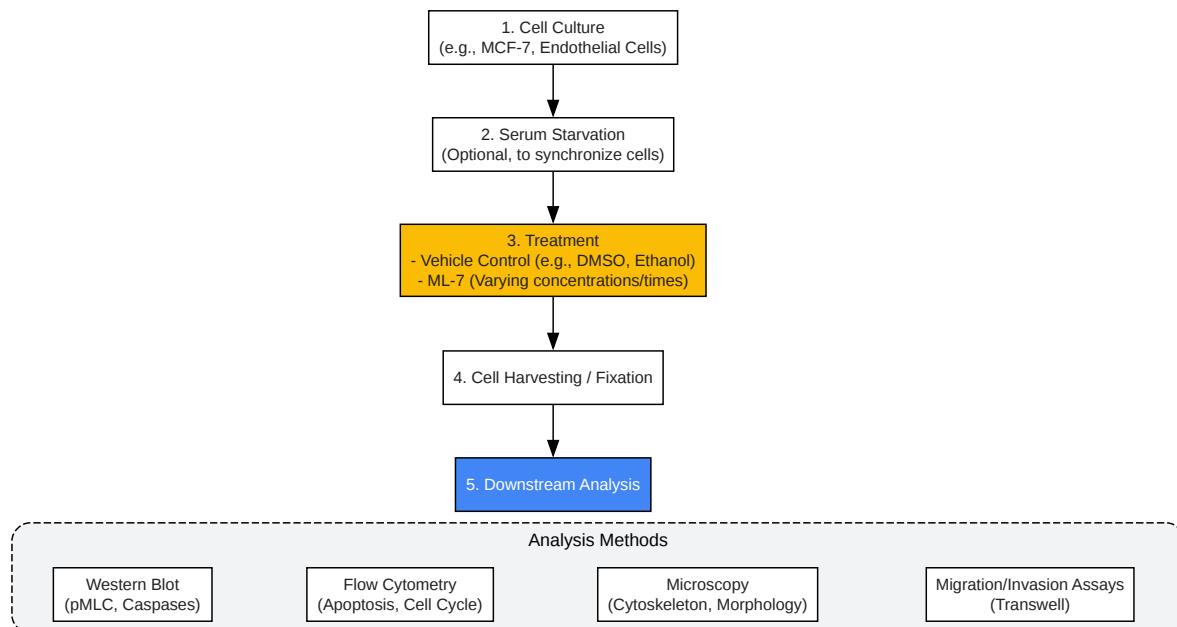
Caption: **ML-7** inhibits MLCK, preventing MLC phosphorylation and smooth muscle contraction.

Apoptosis Induction Pathway

Recent studies have implicated MLCK in the regulation of apoptosis. Inhibition of MLCK by **ML-7** can induce apoptosis in various cell types, including cancer cells[2][6]. This process often involves the activation of the p38 MAPK pathway and subsequent modulation of key apoptotic proteins. **ML-7** treatment has been shown to downregulate anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic caspases, such as caspase-9 and the executioner caspase-3[2][6].







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